N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine
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Overview
Description
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives and pyrimidine intermediates. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the dichloro and diisopropylamino groups.
Cyclization: reactions to form the benzimidazole and pyrimidine rings.
Condensation: reactions to link the benzimidazole and pyrimidine moieties.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions may produce various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic properties.
Pyrimidine Derivatives: Such as 5-fluorouracil, used in cancer treatment.
Uniqueness
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable subject for scientific research and industrial development
Properties
CAS No. |
42388-81-8 |
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Molecular Formula |
C20H27Cl2N7 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-[2-[di(propan-2-yl)amino]ethyl]-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H27Cl2N7/c1-11(2)29(12(3)4)7-6-23-18-8-13(5)24-19(27-18)28-20-25-16-9-14(21)15(22)10-17(16)26-20/h8-12H,6-7H2,1-5H3,(H3,23,24,25,26,27,28) |
InChI Key |
LFKOKEPNPNOGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC(=C(C=C3N2)Cl)Cl)NCCN(C(C)C)C(C)C |
Origin of Product |
United States |
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